molecular formula C20H19N5O2 B11016065 N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11016065
M. Wt: 361.4 g/mol
InChI Key: KWLWOIKZHJRVTE-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound combines the indole moiety with a benzotriazinyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C_{19}H_{20}N_{4}O_{2}
Molecular Weight: 336.39 g/mol
IUPAC Name: this compound
SMILES Notation: CN1C=CC=C1C(=O)NCCN2C=CC(=C2)C(=O)N3C=CC=C3N=N3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the indole derivative through Fischer indole synthesis, followed by the introduction of the benzotriazine moiety via cyclization reactions. The final product is obtained through acylation reactions using acetic anhydride or similar reagents.

Antimicrobial Activity

Research has indicated that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance:

CompoundMIC (µg/mL)MBC (µg/mL)Target Organisms
Compound A0.56–12.502.08–16.67Bacillus cereus, S. aureus
Compound B1.993.98L. monocytogenes
N-[2-(4-methyl... ]TBDTBDTBD

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. It has been found to inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study reported that derivatives of benzotriazine exhibited IC50 values in the micromolar range against breast cancer cells.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • DNA Intercalation: The benzotriazine moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: The indole component can inhibit key enzymes involved in cancer progression and microbial resistance.
  • Signal Pathway Modulation: The compound may modulate signaling pathways related to apoptosis and inflammation.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several indole derivatives against common pathogens responsible for nosocomial infections. The results indicated that N-[2-(4-methyl... ] demonstrated superior activity compared to standard antibiotics.

Case Study 2: Cancer Treatment

In vitro studies on breast cancer cell lines showed that treatment with N-[2-(4-methyl... ] resulted in significant inhibition of cell growth and induced apoptosis markers after 48 hours of exposure.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(4-methylindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C20H19N5O2/c1-14-5-4-8-18-15(14)9-11-24(18)12-10-21-19(26)13-25-20(27)16-6-2-3-7-17(16)22-23-25/h2-9,11H,10,12-13H2,1H3,(H,21,26)

InChI Key

KWLWOIKZHJRVTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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